molecular formula C6H5N3O4 B15203884 3-Nitro-1-vinylpyrazolecarboxylic acid CAS No. 77492-93-4

3-Nitro-1-vinylpyrazolecarboxylic acid

Cat. No.: B15203884
CAS No.: 77492-93-4
M. Wt: 183.12 g/mol
InChI Key: ODEIDDPIGPMSJU-UHFFFAOYSA-N
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Description

3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid typically involves the reaction of hydrazine derivatives with acetylenic ketones. This process can be carried out under mild conditions, often using catalysts such as transition metals or photoredox catalysts . One common method involves the use of Amberlyst-70 as a heterogeneous catalyst, which offers eco-friendly attributes and a simple reaction workup .

Industrial Production Methods

Industrial production of pyrazole derivatives, including 3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid, often employs one-pot multicomponent processes and novel reactants to achieve high yields and efficiency . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine, DMSO, oxygen

    Reduction: Hydrogen gas, palladium, ruthenium

    Substitution: Aryl halides, copper powder, potassium tert-butoxide

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 3-Nitro-4-vinyl-1H-pyrazole-1-carboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .

Properties

CAS No.

77492-93-4

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

4-ethenyl-3-nitropyrazole-1-carboxylic acid

InChI

InChI=1S/C6H5N3O4/c1-2-4-3-8(6(10)11)7-5(4)9(12)13/h2-3H,1H2,(H,10,11)

InChI Key

ODEIDDPIGPMSJU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN(N=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

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